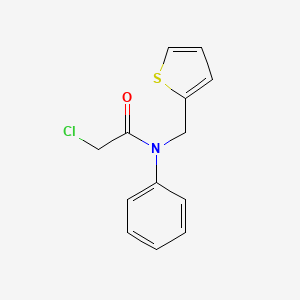![molecular formula C9H13NO4S2 B7499164 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a sulfonamide compound and is a derivative of the amino acid methionine. In
Wirkmechanismus
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid works by inhibiting the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce oxidative stress. 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in lab experiments is its specificity towards polyamine synthesis. This allows researchers to study the effects of inhibiting polyamine synthesis on various diseases. However, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. One direction is to study its potential in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to explore the use of 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid to improve its solubility and stability.
In conclusion, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive target for further research. With continued research, 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid may one day be used as a treatment for various diseases.
Synthesemethoden
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be synthesized using a two-step process. The first step involves the reaction of methionine with methyl chloroformate to form N-methyl methionine methyl ester. The second step involves the reaction of N-methyl methionine methyl ester with 5-methylthiophene-2-sulfonyl chloride to form 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-7-3-4-9(15-7)16(13,14)10(2)6-5-8(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKZAGCOCGLWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)
![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


